Phenyl (4-(fluorosulfonyl)phenyl)carbamate
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Overview
Description
Phenyl (4-(fluorosulfonyl)phenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. It features a phenyl group attached to a carbamate moiety, with a fluorosulfonyl group positioned on the phenyl ring. This compound is of interest due to its potential reactivity and applications in organic synthesis, chemical biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl (4-(fluorosulfonyl)phenyl)carbamate typically involves the reaction of phenyl isocyanate with 4-(fluorosulfonyl)phenol. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The reaction can be catalyzed by various agents, including tin or indium triflate, to enhance the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Phenyl (4-(fluorosulfonyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, reduced carbamates, and substituted phenyl carbamates. These products have varied applications depending on their functional groups and structural properties .
Scientific Research Applications
Phenyl (4-(fluorosulfonyl)phenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is explored for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phenyl (4-(fluorosulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to participate in nucleophilic substitution reactions, which can modify the activity of enzymes or proteins. This modification can lead to changes in biochemical pathways and cellular processes. The compound’s ability to form stable carbamate linkages also contributes to its reactivity and potential biological effects .
Comparison with Similar Compounds
Phenyl carbamate: Lacks the fluorosulfonyl group, making it less reactive in certain substitution reactions.
4-(Fluorosulfonyl)phenyl isocyanate: Contains an isocyanate group instead of a carbamate, leading to different reactivity and applications.
Phenyl (4-isopropoxyphenyl)carbamate:
Uniqueness: Phenyl (4-(fluorosulfonyl)phenyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and functional properties. This makes it a valuable compound for specialized applications in synthesis, research, and industry .
Properties
CAS No. |
21315-97-9 |
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Molecular Formula |
C13H10FNO4S |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
phenyl N-(4-fluorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C13H10FNO4S/c14-20(17,18)12-8-6-10(7-9-12)15-13(16)19-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
InChI Key |
FMLLPQGRQRAMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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